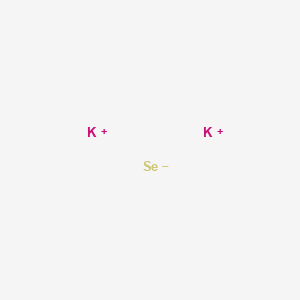
Potassium selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium selenide, also known as this compound, is an inorganic compound with the chemical formula K₂Se. It is formed from selenium and potassium and is known for its clearish wet crystal appearance. This compound has a molar mass of 157.16 g/mol and a density of 2.29 g/cm³ . It is primarily used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Potassium selenide can be synthesized through the reaction of selenium and potassium. The reaction is typically carried out in liquid ammonia to achieve higher purity . The general reaction is as follows: [ \text{Se} + 2\text{K} \rightarrow \text{K}_2\text{Se} ]
In industrial settings, the production of dithis compound involves similar methods, ensuring the compound’s high purity and consistency. The use of liquid ammonia as a solvent helps in achieving a more refined product.
Analyse Des Réactions Chimiques
Potassium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium selenate (K₂SeO₄) or potassium selenite (K₂SeO₃) under specific conditions.
Reduction: It can be reduced to elemental selenium and potassium.
Substitution: this compound can react with halogens to form potassium halides and selenium halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Potassium selenide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: Selenium compounds, including dithis compound, are studied for their potential antioxidant properties and their role in biological systems.
Mécanisme D'action
The mechanism of action of dipotassium selenide involves its interaction with various molecular targets and pathways. Selenium, a key component of dithis compound, is an essential trace element and antioxidant. It acts as a cofactor for several metabolic enzymes and plays a crucial role in maintaining tissue and muscle health. Selenium is also a component of the enzyme glutathione peroxidase, which protects cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Potassium selenide can be compared with other similar compounds, such as:
Potassium sulfide (K₂S): Similar in structure but contains sulfur instead of selenium.
Potassium telluride (K₂Te): Contains tellurium instead of selenium.
Lithium selenide (Li₂Se): Contains lithium instead of potassium.
Sodium selenide (Na₂Se): Contains sodium instead of potassium.
This compound is unique due to its specific combination of potassium and selenium, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
1312-74-9 |
|---|---|
Formule moléculaire |
K2Se |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
potassioselanylpotassium |
InChI |
InChI=1S/2K.Se |
Clé InChI |
PUUYXTMGQCBWKL-UHFFFAOYSA-N |
SMILES |
[K+].[K+].[Se-2] |
SMILES canonique |
[K][Se][K] |
Key on ui other cas no. |
1312-74-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















